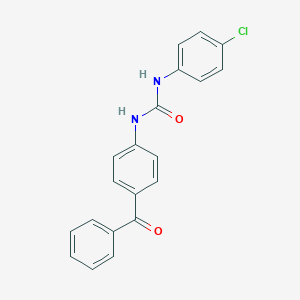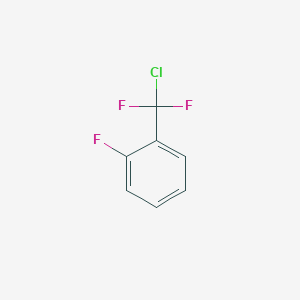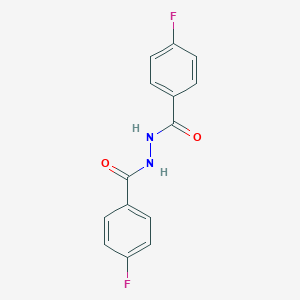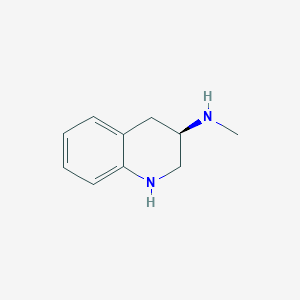![molecular formula C19H21NO4 B185564 Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate CAS No. 6255-02-3](/img/structure/B185564.png)
Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate, also known as PMB, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. PMB is a non-steroidal anti-inflammatory drug (NSAID) that has been found to have potential applications in the treatment of various diseases.
作用机制
The mechanism of action of Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are produced in response to tissue damage or infection. By inhibiting COX enzymes, Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate reduces the production of prostaglandins, thereby reducing inflammation. Additionally, Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate has been found to modulate the activity of various signaling pathways involved in cell growth and survival, which could contribute to its anti-cancer and neuroprotective effects.
Biochemical and Physiological Effects:
Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate has been found to have a number of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and neuroprotective properties, Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate has been found to have antioxidant effects, which could be beneficial in the treatment of oxidative stress-related diseases. Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate has also been found to modulate the expression of various genes involved in cell growth and survival, which could contribute to its therapeutic effects.
实验室实验的优点和局限性
One of the advantages of Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate for lab experiments is its well-defined chemical structure, which allows for precise control of experimental conditions. Additionally, Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate is relatively easy to synthesize and is readily available. However, one limitation of Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate is its potential toxicity, which could limit its use in certain experiments. Additionally, Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate's mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
未来方向
There are a number of potential future directions for research on Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate. One area of interest is the development of Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate derivatives with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate and its effects on various signaling pathways. Finally, clinical trials are needed to evaluate the safety and efficacy of Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate in the treatment of various diseases.
合成方法
The synthesis of Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate involves the reaction of 4-aminobenzoic acid with 2-methylphenol and acetic anhydride to form 4-{[(2-methylphenoxy)acetyl]amino}benzoic acid. This intermediate is then esterified with propyl alcohol to form Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate. The synthesis of Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate is a multistep process that requires careful attention to detail and precise control of reaction conditions.
科学研究应用
Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate has been found to have potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate has also been found to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis. Additionally, Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate has been shown to have neuroprotective effects, which could be beneficial in the treatment of neurological disorders such as Alzheimer's disease.
属性
CAS 编号 |
6255-02-3 |
|---|---|
产品名称 |
Propyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate |
分子式 |
C19H21NO4 |
分子量 |
327.4 g/mol |
IUPAC 名称 |
propyl 4-[[2-(2-methylphenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C19H21NO4/c1-3-12-23-19(22)15-8-10-16(11-9-15)20-18(21)13-24-17-7-5-4-6-14(17)2/h4-11H,3,12-13H2,1-2H3,(H,20,21) |
InChI 键 |
TVINNSPLEWMBKA-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C |
规范 SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(1Z)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]pyridine-4-carbohydrazide](/img/structure/B185481.png)


![Ethyl 4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B185484.png)
![2-{[(3-Chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B185485.png)



![4-[(3-Chlorophenyl)carbamoylamino]benzamide](/img/structure/B185492.png)


![1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]ethyl]urea](/img/structure/B185499.png)

